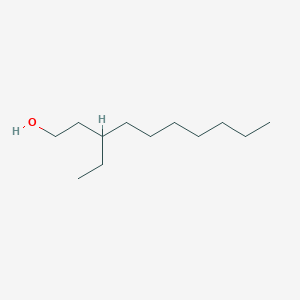![molecular formula C19H22OSi B14240089 Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- CAS No. 242793-53-9](/img/structure/B14240089.png)
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- is a complex organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to an indene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- typically involves the reaction of an indene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of an indene derivative using a trimethylsilyl hydride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. This interaction can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]
- Trimethyl(phenyl)silane
- Phenyltrimethylsilane
Uniqueness
Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]- is unique due to the presence of the indene moiety, which imparts distinct structural and electronic properties. This makes it more versatile in certain applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
242793-53-9 |
|---|---|
Molekularformel |
C19H22OSi |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(2-benzyl-3H-inden-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C19H22OSi/c1-21(2,3)20-19-17(13-15-9-5-4-6-10-15)14-16-11-7-8-12-18(16)19/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
PDODHALMHWAANX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(CC2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


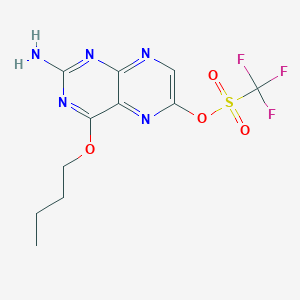
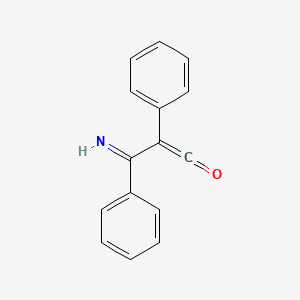
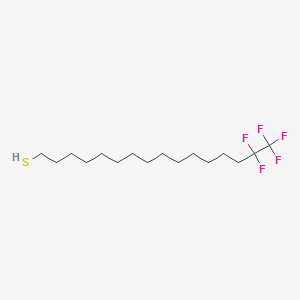
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
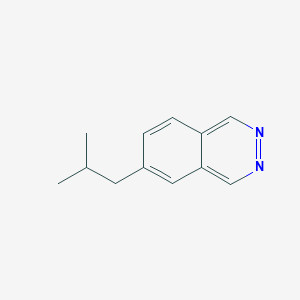
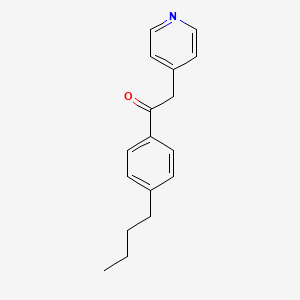

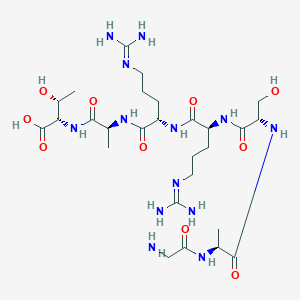

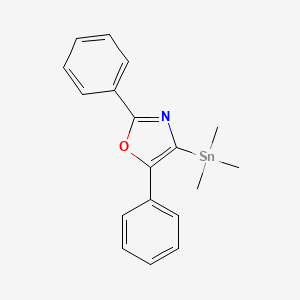

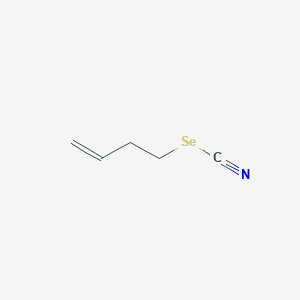
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
